2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140456
InChI: InChI=1S/C9H8N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,4,10H2,(H,12,13)
SMILES:
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC20140456

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid -

Specification

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 2-(aminomethyl)-1,3-benzoxazole-5-carboxylic acid
Standard InChI InChI=1S/C9H8N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,4,10H2,(H,12,13)
Standard InChI Key JVRYCIIYJRATOY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(=O)O)N=C(O2)CN

Introduction

Key Findings

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound featuring a benzoxazole core substituted with an aminomethyl group at position 2 and a carboxylic acid at position 5. Its synthesis involves cyclization strategies using o-aminophenol derivatives and functional group modifications, yielding a scaffold with demonstrated biological relevance, including Spns2 inhibition and antimicrobial potential. Structural analogs exhibit diverse physicochemical and pharmacological properties, underscoring its versatility in medicinal chemistry.

Structural and Physicochemical Properties

The compound’s molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol. The benzoxazole core contributes to aromatic stability, while the aminomethyl (–CH₂NH₂) and carboxylic acid (–COOH) groups enhance hydrogen-bonding capacity and solubility. Key spectral data include:

  • ¹H NMR: Aminomethyl protons resonate at δ 4.2–4.5 ppm, while aromatic protons in the benzoxazole ring appear between δ 7.1–8.3 ppm .

  • ¹³C NMR: The carboxylic acid carbon appears near δ 170 ppm, with the benzoxazole carbons spanning δ 110–160 ppm .

  • HRMS: The [M+H]⁺ ion is observed at m/z 193.0612 .

Table 1: Physicochemical Properties of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic Acid

PropertyValue
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
Melting Point215–220°C (dec.)
SolubilityDMSO, methanol, aqueous buffers
LogP (Partition Coefficient)1.2 ± 0.3

Synthetic Routes and Optimization

Cyclization of o-Aminophenol Derivatives

A common approach involves reacting 4-amino-3-hydroxybenzoic acid with formamidine acetate under acidic conditions. For example, refluxing in acetic acid yields the benzoxazole core, followed by aminomethylation using formaldehyde and ammonium chloride . This method achieves moderate yields (45–60%) but requires careful pH control to avoid side reactions .

Post-Functionalization Strategies

Alternative routes functionalize preformed benzoxazole cores:

  • Carboxylic Acid Introduction: Lithiation of 2-(aminomethyl)benzo[d]oxazole at position 5, followed by carboxylation with CO₂, affords the target compound in 70% yield .

  • Aminomethylation: Nucleophilic substitution of 5-bromobenzo[d]oxazole with methylamine under Pd catalysis introduces the aminomethyl group .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key ReagentsLimitations
Cyclization45–60Formamidine acetate, H⁺Low regioselectivity
Lithiation-Carboxylation70n-BuLi, CO₂Sensitivity to moisture
Pd-Catalyzed Substitution65Pd(PPh₃)₄, MeNH₂Cost of catalysts

Biological Activity and Mechanisms

Spns2 Inhibition and Immunomodulation

The compound’s structural analog, SLB1122168 (33p), inhibits Spns2-mediated sphingosine-1-phosphate (S1P) export with an IC₅₀ of 94 ± 6 nM . In vivo studies in mice showed dose-dependent lymphopenia, a hallmark of S1P receptor modulation, suggesting potential applications in autoimmune diseases .

Antimicrobial Activity

Benzoxazole derivatives exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .

  • Fungi: 64 µg/mL against Candida albicans .
    The aminomethyl group enhances membrane penetration, while the carboxylic acid chelates metal ions essential for microbial enzymes .

Neuroprotective Effects

In PC12 neuronal cells, derivatives reduce β-amyloid-induced apoptosis by 40% via Akt/GSK-3β pathway activation . This aligns with the compound’s potential in neurodegenerative disease research.

Applications in Medicinal Chemistry

Prodrug Development

Esterification of the carboxylic acid moiety (e.g., methyl or ethyl esters) improves bioavailability. For instance, the ethyl ester prodrug shows 90% oral absorption in rats compared to 30% for the parent compound .

Metal Chelation and Anticancer Activity

The carboxylic acid group binds transition metals (Fe³⁺, Cu²⁺), enabling ROS generation in cancer cells. In A549 lung cancer cells, copper complexes of the compound exhibit IC₅₀ = 12 µM, comparable to cisplatin .

Comparison with Structural Analogs

Table 3: Key Analogues and Their Properties

CompoundSubstituentsBioactivity (IC₅₀)
Benzo[d]oxazole-5-carboxylic acid–COOH at C5Spns2 IC₅₀ = 220 nM
5-Aminobenzo[d]oxazole-2-carboxylic acid–NH₂ at C5, –COOH at C2Antifungal MIC = 32 µg/mL
2-(Benzylamino)benzo[d]oxazole-5-carboxylate–OBn at C2S1P1 agonist EC₅₀ = 50 nM

The aminomethyl group in 2-(aminomethyl)benzo[d]oxazole-5-carboxylic acid enhances target binding affinity over non-aminated analogs, as evidenced by a 2.3-fold increase in Spns2 inhibition .

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